molecular formula C8H6BrNO B13219758 5-Bromo-7-methyl-1,3-benzoxazole

5-Bromo-7-methyl-1,3-benzoxazole

Cat. No.: B13219758
M. Wt: 212.04 g/mol
InChI Key: HRDZTNHTMAVDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the condensation of 2-aminophenol with brominated aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts or nanocatalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

5-Bromo-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: The compound is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 5-Chloro-7-methyl-1,3-benzoxazole
  • 5-Fluoro-7-methyl-1,3-benzoxazole

Uniqueness

5-Bromo-7-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

HRDZTNHTMAVDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.